Mutacin IV -

Mutacin IV

Catalog Number: EVT-245205
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mutacin IV is a bacteriocin produced by Streptococcus mutans, a significant oral pathogen associated with dental caries. This compound is classified as a non-lantibiotic bacteriocin and is part of a broader family of antimicrobial peptides known as mutacins, which exhibit antibacterial properties against various bacterial species, particularly other oral bacteria. Mutacin IV is specifically categorized under class II bacteriocins due to its two-component peptide structure, consisting of the genes nlmA and nlmB .

Source and Classification

Mutacin IV is synthesized by the Streptococcus mutans strain UA140. The production of this bacteriocin is regulated by several genetic mechanisms, including quorum sensing systems that respond to cell density. In particular, the ComDE signaling pathway plays a crucial role in the expression of mutacin IV, highlighting its importance in bacterial communication and competition within the oral microbiome .

Classification
  • Type: Non-lantibiotic bacteriocin
  • Class: Class II bacteriocins
  • Source: Streptococcus mutans (specifically strain UA140)
Synthesis Analysis

The synthesis of mutacin IV involves several steps:

  1. Cultivation: The strain S. mutans UA140 is cultured in Todd-Hewitt broth at 37°C. After an initial incubation period, the culture is diluted and further incubated to enhance bacteriocin production .
  2. Isolation: Mutacin IV is isolated from the culture supernatant using chloroform extraction techniques. This step separates the active compounds from the broth, allowing for further purification .
  3. Purification: The crude extract undergoes purification via reverse-phase high-performance liquid chromatography (HPLC). This method separates the peptides based on their hydrophobic properties, enabling the identification of mutacin IV among other compounds produced by the bacteria .
Molecular Structure Analysis

Mutacin IV consists of two distinct peptides encoded by the genes nlmA and nlmB. The molecular mass of these peptides has been reported to be approximately 4,169 Da and 4,826 Da, respectively .

Structure Data

  • Peptide Components:
    • NlmA: Molecular mass ~4,169 Da
    • NlmB: Molecular mass ~4,826 Da
  • Gene Encoding: The peptides are encoded by specific genes that are regulated during bacterial growth.
Chemical Reactions Analysis

Mutacin IV exhibits antibacterial activity through various chemical interactions with target bacteria. The primary reactions involve binding to bacterial membranes, disrupting membrane integrity, and inhibiting cell wall synthesis in susceptible strains.

Technical Details

  • Mechanism of Action: Mutacin IV interacts with the lipid bilayer of target bacteria, leading to increased permeability and eventual cell lysis.
  • Target Bacteria: It shows inhibitory effects against several species within the oral cavity, including other strains of Streptococcus, which compete for resources in the same ecological niche .
Mechanism of Action

The mechanism by which mutacin IV exerts its antibacterial effects involves several key processes:

  1. Membrane Disruption: The peptide binds to the bacterial cell membrane, altering its permeability.
  2. Inhibition of Cell Wall Synthesis: Mutacin IV interferes with essential processes required for bacterial growth and replication.
  3. Quorum Sensing Regulation: Its expression is regulated by quorum sensing mechanisms that respond to changes in bacterial population density, ensuring that sufficient levels are produced when needed .

Data on Efficacy

Research indicates that mutacin IV has a broad spectrum of activity against multiple strains of bacteria found in the oral cavity, making it a crucial factor in maintaining microbial balance and preventing dental diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of mutacin IV contribute significantly to its functionality:

  • Physical State: Typically exists as a soluble peptide in aqueous solutions.
  • Stability: It remains stable under physiological conditions but may be sensitive to extreme pH levels or high temperatures.
  • Solubility: Highly soluble in water due to its peptide nature.

These properties are essential for its application as an antimicrobial agent in various scientific contexts.

Applications

Mutacin IV has several scientific applications:

  • Antimicrobial Research: It serves as a model compound for studying bacteriocins and their potential therapeutic uses against bacterial infections.
  • Dental Health Products: Due to its antibacterial properties against oral pathogens, it could be utilized in developing new dental care products aimed at reducing dental caries.
  • Biotechnological Applications: Research into its synthesis and regulation can lead to advancements in biotechnological methods for producing antimicrobial agents .
Introduction to Mutacin IV in the Context of *Streptococcus mutans* Ecology

Role of Bacteriocins in S. mutans Competitive Fitness

S. mutans produces diverse bacteriocins (mutacins) to eliminate competing oral streptococci like S. sanguinis, S. gordonii, and S. oralis. Mutacin IV, encoded by the nlmA (44 aa) and nlmB (49 aa) genes, exhibits targeted activity against phylogenetically related species. It disrupts membrane integrity in susceptible cells, causing ion leakage and cell death. Crucially, Mutacin IV production peaks during high cell density, coinciding with competence development—a state where cells uptake extracellular DNA. This temporal coupling suggests a dual function: eliminating competitors and lysing nearby cells (including sibling cells) to release DNA for transformation. Genomic surveys reveal that 53.6% (67/125) of clinical S. mutans strains harbor Mutacin IV genes, and 65.4% of double-bacteriocin producers combine it with Mutacin Smb, broadening their inhibitory spectrum [1] [2] [7].

  • Ecological Impact: Strains producing Mutacin IV significantly alter oral biofilm composition. In vitro assays show potent inhibition of early colonizers like S. sanguinis (inhibition zones: 15–22 mm), which antagonizes S. mutans adhesion. This suppression facilitates S. mutans dominance in mature biofilms, accelerating acidification and cariogenesis [2] [10].
  • Acidogenicity Synergy: Mutacin IV-producing biofilms exhibit lower pH (ΔpH ≈ 0.8–1.2) than non-producers due to reduced competition for sugars. This acidogenic environment further inhibits acid-sensitive species, creating a feedback loop favoring S. mutans [3].

Table 1: Prevalence and Antimicrobial Spectrum of Mutacin IV Variants in Clinical S. mutans Isolates

Mutacin IV VariantPrevalence (n=125 Strains)Target Species (Strong Inhibition)Genetic Features
IVa (Reference)38/67 (56.7%)S. sanguinis, S. gordoniiIntact nlmAB
IVb12/67 (17.9%)S. oralis, S. mitisnlmA V23A mutation
IVc–IVf17/67 (25.4%)VariablenlmB truncations

Table 2: Antibacterial Activity Profile of Mutacin IV Against Oral Streptococci

Indicator StrainInhibition Zone Diameter (mm) ± SDRelative Sensitivity
Streptococcus sanguinis22.1 ± 1.3High
Streptococcus gordonii18.4 ± 0.9High
Streptococcus oralis6.2 ± 0.8Low
Streptococcus mitis5.7 ± 0.6Low
S. mutans (non-producer)No inhibitionResistant

Classification of Mutacin IV within Bacteriocin Taxonomy: Class IIb Two-Peptide Systems

Mutacin IV belongs to Class IIb bacteriocins, characterized by two synergistic peptides (NlmA and NlmB) that require approximately equal molar ratios for full activity. Unlike lantibiotics (Class I, e.g., Mutacin I–III), Class IIb bacteriocins lack post-translational modifications like lanthionine bridges. NlmA (4,169 Da) and NlmB (4,826 Da) derive from precursor peptides with N-terminal leader sequences ending in a double-glycine (GG) motif. This motif directs cleavage by a dedicated ABC transporter during secretion. Structurally, both peptides adopt α-helical conformations with GxxxG motifs—a conserved helix-helix interaction domain essential for pore formation in target membranes. Mutacin IV’s mechanism involves insertion into the membrane bilayer as a helical heterodimer, disrupting proton motive force and causing ATP leakage [1] [5] [9].

  • Genetic Organization: The nlmA and nlmB genes are co-transcribed in an operon alongside immunity genes (e.g., cipI) that protect the producer strain from autoinhibition. This cluster is often adjacent to regulatory genes like comDE, linking Mutacin IV production to quorum sensing [1] [4].
  • Taxonomic Distinction: Unlike pediocin-like Class IIa bacteriocins (linear peptides), Class IIb requires two peptides for activity. Mutacin IV shares <30% sequence homology with other Class IIb members (e.g., lactococcin G), but its helical bundle pore architecture is conserved [5] [9].

Table 3: Classification of S. mutans Bacteriocins

ClassSubclassRepresentative MutacinKey FeaturesPost-Translational Modifications
Class IAIMutacin I, II, III, 1140Lanthionine-containing, linearDehydration, thioether rings
Class IIIIbMutacin IVTwo-peptide, GG-leaderNone
IIcMutacin V, VISingle-peptide, non-pediocinNone

Evolutionary Significance of Two-Peptide Bacteriocins in Oral Biofilm Dynamics

Mutacin IV exemplifies an evolutionary adaptation to biofilm living. Its strain-specific distribution—67/125 strains in one study, with 29 harboring variants (IVa–IVf)—suggests diversifying selection to counter competitor resistance. Variants like IVb (nlmA V23A) exhibit shifted inhibition spectra (e.g., enhanced anti-S. oralis activity), allowing producer strains to exploit ecological niches [2] [7]. Regulatory integration with quorum sensing via ComDE ensures production coincides with high cell density, maximizing competitive impact during biofilm maturation. Environmental stressors (e.g., low pH) further induce Mutacin IV through systems like BrsRM, a LiaR-like regulator that upregulates nlmAB under acid stress [1] [3] [8].

  • Altruistic Suicide: A subpopulation of S. mutans may lyse via Mutacin V (intracellularly activated) to release DNA. Mutacin IV, by contrast, lyses neighboring cells (including other streptococci), freeing DNA for uptake by competent S. mutans. This transforms predation into a mechanism for horizontal gene transfer, potentially disseminating antibiotic resistance or virulence traits [1] [9].
  • Biofilm Architecture: Spatial structuring in biofilms allows Mutacin IV-producing microcolonies to create "zones of inhibition" against competitors. Confocal microscopy reveals distinct domains where producer cells exhibit thicker biofilm (up to 2×) and increased biomass, correlating with caries severity in vivo [3] [10].

Table 4: Regulatory Systems Controlling Mutacin IV Expression in S. mutans

Regulatory SystemInducing SignalEffect on Mutacin IVDownstream Impact
ComDECompetence-stimulating peptide (CSP)UpregulationCompetence development, DNA uptake
BrsRMAcid stress (pH ≤ 5.5)UpregulationAciduricity, biofilm resilience
VicRKCell envelope stressModulationCell wall homeostasis

Properties

Product Name

Mutacin IV

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.